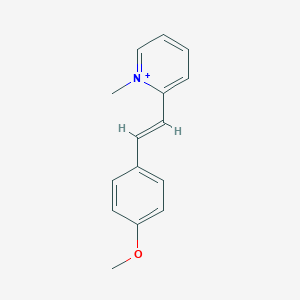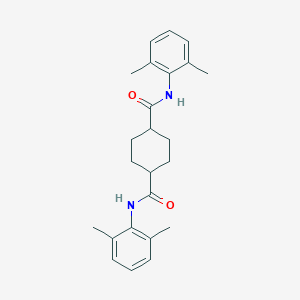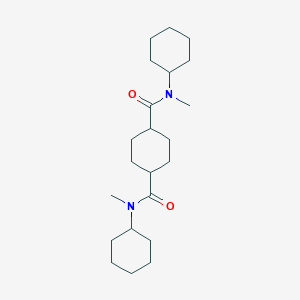
2-(4-Methoxystyryl)-1-methylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxystyryl)-1-methylpyridinium, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. It is a toxic compound that is commonly used in laboratory experiments to study the mechanisms of action and physiological effects of neurotoxins.
科学的研究の応用
2-(4-Methoxystyryl)-1-methylpyridinium+ has been widely used as a neurotoxin to study the mechanisms of action and physiological effects of Parkinson's disease. It is also used to study the effects of other neurotoxins on the nervous system. 2-(4-Methoxystyryl)-1-methylpyridinium+ has been shown to selectively target and destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms.
作用機序
2-(4-Methoxystyryl)-1-methylpyridinium+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and the eventual death of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methoxystyryl)-1-methylpyridinium+ include the selective destruction of dopaminergic neurons, a decrease in dopamine levels, and the development of Parkinson's disease-like symptoms. 2-(4-Methoxystyryl)-1-methylpyridinium+ has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction.
実験室実験の利点と制限
One advantage of using 2-(4-Methoxystyryl)-1-methylpyridinium+ in lab experiments is its ability to selectively target dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, 2-(4-Methoxystyryl)-1-methylpyridinium+ is a toxic compound that requires careful handling and disposal. It also has limitations in terms of its ability to fully replicate the complex mechanisms of Parkinson's disease.
将来の方向性
For 2-(4-Methoxystyryl)-1-methylpyridinium+ research include the development of more selective and less toxic neurotoxins and the use of 2-(4-Methoxystyryl)-1-methylpyridinium+ in drug discovery and the development of new treatments for Parkinson's disease.
合成法
2-(4-Methoxystyryl)-1-methylpyridinium+ can be synthesized by the reaction of 4-methoxystyrene with methylpyridine under acidic conditions. This reaction results in the formation of 2-(4-Methoxystyryl)-1-methylpyridinium+ as a yellow crystalline powder.
特性
製品名 |
2-(4-Methoxystyryl)-1-methylpyridinium |
|---|---|
分子式 |
C15H16NO+ |
分子量 |
226.29 g/mol |
IUPAC名 |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C15H16NO/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13/h3-12H,1-2H3/q+1/b9-6+ |
InChIキー |
SOZFNYJOEMCPLP-RMKNXTFCSA-N |
異性体SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
正規SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)
![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



